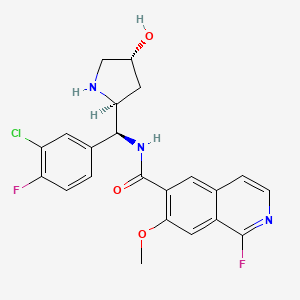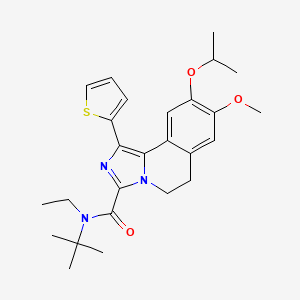
FSHR agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Follicle-stimulating hormone receptor agonist 1 is a small molecule that acts as an allosteric modulator of the follicle-stimulating hormone receptor. This receptor is a G protein-coupled receptor primarily expressed in the gonads, where it plays a crucial role in reproductive processes such as folliculogenesis in females and spermatogenesis in males .
Preparation Methods
The synthesis of follicle-stimulating hormone receptor agonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve organic reactions such as condensation, cyclization, and functional group modifications. Industrial production methods focus on optimizing these reactions for higher yields and purity, often involving the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Follicle-stimulating hormone receptor agonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Follicle-stimulating hormone receptor agonist 1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the structure and function of G protein-coupled receptors and their signaling pathways.
Biology: It helps in understanding the role of follicle-stimulating hormone receptor in reproductive processes and its regulation.
Medicine: It has potential therapeutic applications in treating infertility and other reproductive disorders by modulating the activity of the follicle-stimulating hormone receptor.
Industry: It is used in the development of new drugs and therapeutic agents targeting the follicle-stimulating hormone receptor .
Mechanism of Action
Follicle-stimulating hormone receptor agonist 1 exerts its effects by binding to an allosteric site on the follicle-stimulating hormone receptor. This binding induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The primary molecular targets include cyclic adenosine monophosphate (cAMP) and protein kinase A, which mediate the downstream effects of receptor activation .
Comparison with Similar Compounds
Follicle-stimulating hormone receptor agonist 1 is unique in its ability to selectively activate the follicle-stimulating hormone receptor through an allosteric mechanism. Similar compounds include:
Corifollitropin alfa: A modified gonadotropin used in assisted reproduction.
Thiazolidinones: A class of low molecular weight compounds targeting the follicle-stimulating hormone receptor.
Compound 21 f: An allosteric agonist with a similar mechanism of action .
Follicle-stimulating hormone receptor agonist 1 stands out due to its high affinity and specificity for the follicle-stimulating hormone receptor, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C26H33N3O3S |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-tert-butyl-N-ethyl-8-methoxy-9-propan-2-yloxy-1-thiophen-2-yl-5,6-dihydroimidazo[5,1-a]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C26H33N3O3S/c1-8-29(26(4,5)6)25(30)24-27-22(21-10-9-13-33-21)23-18-15-20(32-16(2)3)19(31-7)14-17(18)11-12-28(23)24/h9-10,13-16H,8,11-12H2,1-7H3 |
InChI Key |
DNSWBPOFBBWYJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)C1=NC(=C2N1CCC3=CC(=C(C=C32)OC(C)C)OC)C4=CC=CS4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


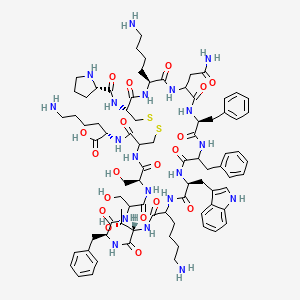

![Ethyl 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)oxy]acetate](/img/structure/B10857871.png)
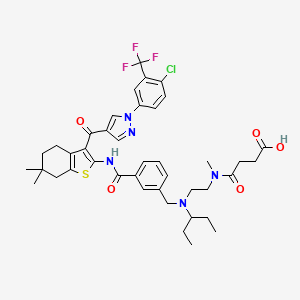
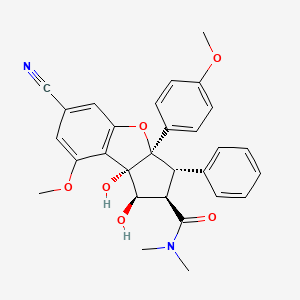
![6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide](/img/structure/B10857891.png)

![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B10857899.png)
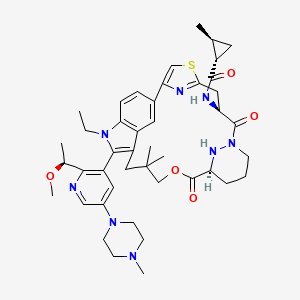
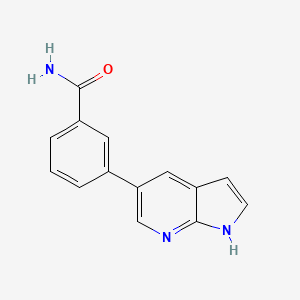
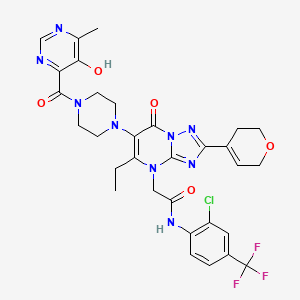

![[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate](/img/structure/B10857937.png)
